molecular formula C6H14ClNO B2875596 (3R,4S)-3-Methylpiperidin-4-ol hydrochloride CAS No. 2387566-30-3

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride

Cat. No. B2875596
CAS RN: 2387566-30-3
M. Wt: 151.63
InChI Key: RRSULSNKSVBZRD-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride is a chemical compound that is commonly used in scientific research. It is a chiral molecule that has a variety of applications in the field of chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of ((3R,4S)-3-Methylpiperidin-4-ol hydrochloride)-3-Methylpiperidin-4-ol hydrochloride is not fully understood. However, it is believed to act as a chiral auxiliary in chemical reactions, helping to control the stereochemistry of the products formed. It may also have other biological effects that are not yet fully understood.
Biochemical and Physiological Effects:
((3R,4S)-3-Methylpiperidin-4-ol hydrochloride)-3-Methylpiperidin-4-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, as well as activity against cancer cells. It may also have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of ((3R,4S)-3-Methylpiperidin-4-ol hydrochloride)-3-Methylpiperidin-4-ol hydrochloride is its high purity and relatively simple synthesis method. It is also a chiral molecule, which makes it useful in a variety of chemical reactions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on ((3R,4S)-3-Methylpiperidin-4-ol hydrochloride)-3-Methylpiperidin-4-ol hydrochloride. One area of research could be to further explore its potential as a treatment for Alzheimer's disease. Another area of research could be to study its effects on other neurological disorders. Additionally, it could be studied as a potential precursor for the synthesis of new bioactive compounds.

Synthesis Methods

The synthesis of ((3R,4S)-3-Methylpiperidin-4-ol hydrochloride)-3-Methylpiperidin-4-ol hydrochloride involves the reduction of 4-methylpyridine using sodium borohydride in the presence of hydrochloric acid. The resulting product is then purified using column chromatography. This method is relatively simple and yields a high purity product.

Scientific Research Applications

((3R,4S)-3-Methylpiperidin-4-ol hydrochloride)-3-Methylpiperidin-4-ol hydrochloride is used in a variety of scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and other bioactive compounds. It is also used as a ligand in metal-catalyzed reactions and as a precursor in the synthesis of heterocyclic compounds.

properties

IUPAC Name

(3R,4S)-3-methylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSULSNKSVBZRD-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride

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